![molecular formula C9H7N3 B12091788 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 2-position and a cyano group (CN) at the 6-position. This compound exhibits interesting biological properties and has attracted attention in both medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. One common approach involves the cyclization of appropriate precursors. For instance, a key intermediate can be synthesized by reacting 2-aminopyridine with an α,β-unsaturated nitrile compound. Subsequent cyclization under suitable conditions leads to the formation of the target compound.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions or Lewis acid catalysts. Solvents such as acetonitrile or dichloromethane are commonly employed. The reaction temperature and duration depend on the specific synthetic protocol.
Industrial Production Methods:: While industrial-scale production methods are not widely reported, research efforts have focused on optimizing the synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
Reactivity:: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The cyano group can be replaced by other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation leads to the N-oxide form, while reduction results in the corresponding amine derivative.
Aplicaciones Científicas De Investigación
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has found applications in various fields:
Medicinal Chemistry: Researchers have explored its potential as a scaffold for designing FGFR (fibroblast growth factor receptor) inhibitors.
Biological Studies: Its derivatives have been evaluated for anticancer activity and inhibition of cell migration and invasion.
Industry: While not widely used industrially, its unique structure may inspire novel applications.
Mecanismo De Acción
The exact mechanism of action for 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to FGFR signaling pathways.
Comparación Con Compuestos Similares
While there are related pyrrolopyridine derivatives, the specific uniqueness of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile lies in its fused ring system and the presence of the methyl and cyano groups. Similar compounds include other pyrrolopyridines and related heterocycles .
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
Clave InChI |
SCUVFDAQEYVUQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)N=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



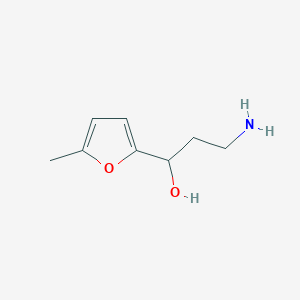
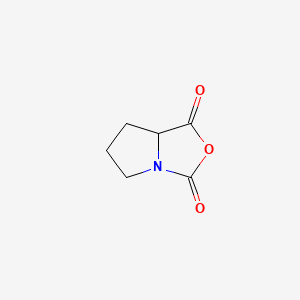

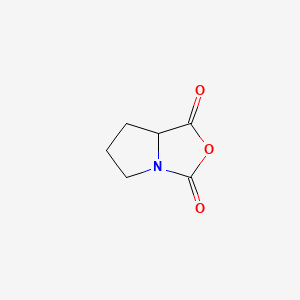
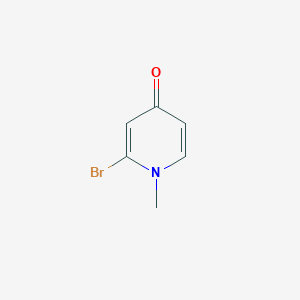




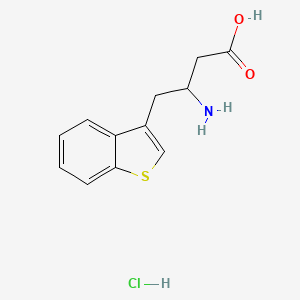

![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

